

# 3-Cyclohexylmorpholine in the preparation of corrosion inhibitors

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## Compound of Interest

Compound Name: 3-Cyclohexylmorpholine

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An In-Depth Technical Guide to the Application of N-Cyclohexylmorpholine in the Preparation of Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Mitigating the Menace of Corrosion

Corrosion, the electrochemical degradation of materials, poses a significant threat to the integrity and longevity of metallic infrastructure across countless industries. From pipelines and reaction vessels to structural components, the economic and safety implications of unchecked corrosion are substantial. The use of corrosion inhibitors, substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal, is a cornerstone of materials protection strategy.

Organic inhibitors, particularly those containing heteroatoms like nitrogen and oxygen within their molecular structure, have proven exceptionally effective. These atoms act as active centers for adsorption, forming a protective film on the metal surface. Among this class of compounds, morpholine and its derivatives are notable for their performance, especially in acidic media. This guide provides a detailed examination of N-cyclohexylmorpholine (also known as 4-cyclohexylmorpholine), a promising morpholine derivative, detailing its mechanism of action and providing comprehensive protocols for its synthesis and performance evaluation as a corrosion inhibitor.

A Note on Nomenclature: While the topic specified is "**3-Cyclohexylmorpholine**," the prevalent and functionally relevant structure for corrosion inhibition is N-cyclohexylmorpholine (or 4-cyclohexylmorpholine), where the cyclohexyl group is bonded to the nitrogen atom. This guide will focus on this N-substituted isomer, which is widely understood to be the active compound in this context.

## Section 1: N-Cyclohexylmorpholine - Synthesis and Mechanism

### Molecular Profile and Synthesis

N-cyclohexylmorpholine ( $C_{10}H_{19}NO$ ) is an organic compound featuring a morpholine ring N-substituted with a cyclohexyl group. The presence of the nitrogen and oxygen heteroatoms in the morpholine ring, combined with the bulky, hydrophobic cyclohexyl group, creates a molecule well-suited for surface adsorption and film formation.

#### Synthesis Protocol: Catalytic Amination

A robust method for synthesizing N-cyclohexylmorpholine involves the catalytic amination of diethylene glycol with cyclohexylamine. This solvent-free method is efficient and suitable for industrial-scale production.

#### Materials:

- Diethylene glycol
- Cyclohexylamine
- Supported Copper-Nickel catalyst
- Fixed-bed reactor
- Hydrogen gas supply
- Condenser and collection vessel
- Rectification column

#### Procedure:

- **Catalyst Activation:** The supported Cu-Ni catalyst is loaded into the fixed-bed reactor. The temperature is raised to 100–250°C, and hydrogen gas is passed through the reactor to activate the catalyst.
- **Reactant Preparation:** Diethylene glycol and cyclohexylamine are mixed in a molar ratio ranging from 1:2 to 1:10.
- **Catalytic Reaction:** The reactant mixture is passed through the heated fixed-bed reactor under a hydrogen atmosphere.
  - **Reaction Temperature:** 140–240°C
  - **Reaction Pressure:** 0.6–1.8 MPa
  - **Volume Space Velocity:** 0.1–0.4 h<sup>-1</sup>
- **Product Collection:** The reaction products are passed through a condenser and collected.
- **Purification:** The collected liquid is purified by rectification (distillation) to isolate the N-cyclohexylmorpholine product.

## Mechanism of Corrosion Inhibition

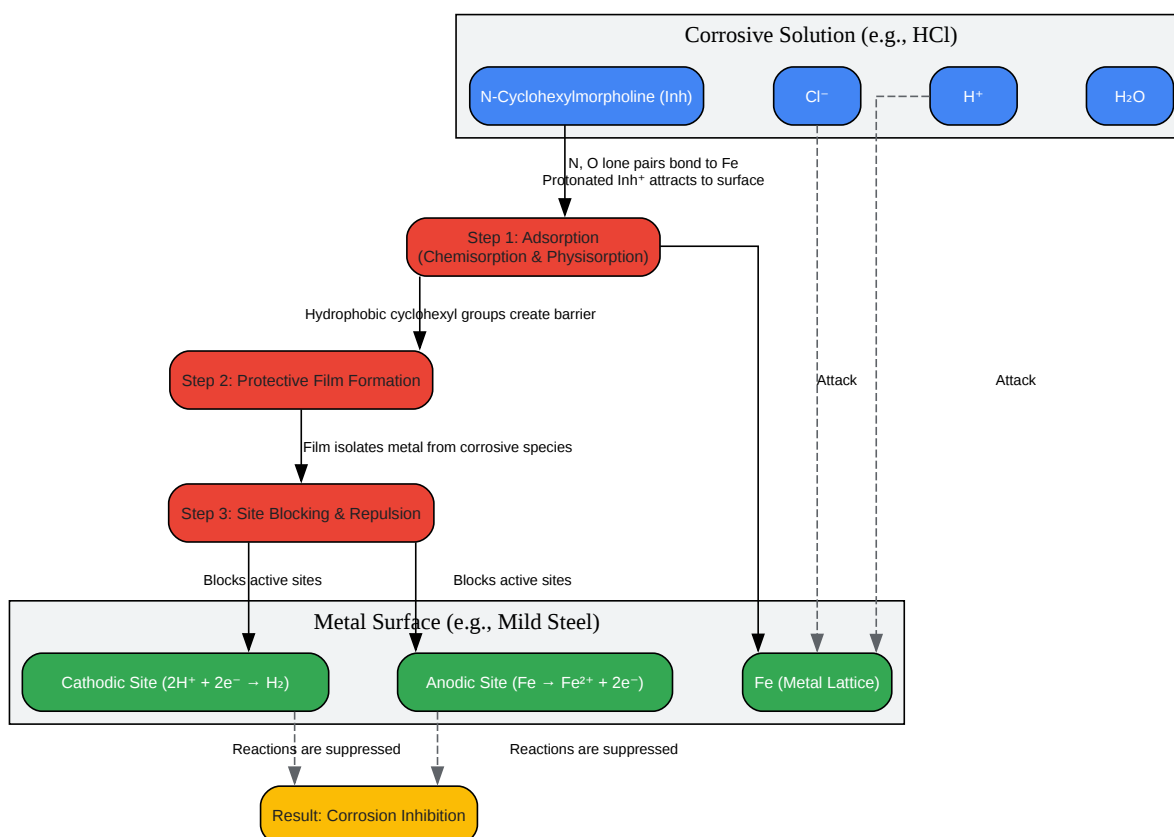
N-cyclohexylmorpholine functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Its efficacy is rooted in the formation of a protective adsorbed film on the metal surface.

This adsorption is a synergistic process involving two primary modes:

- **Chemisorption (Chemical Adsorption):** The lone pair electrons of the nitrogen and oxygen atoms in the morpholine ring form coordinate covalent bonds with the vacant d-orbitals of iron atoms on the steel surface. This strong interaction anchors the inhibitor molecules to the surface.

- Physisorption (Physical Adsorption): In acidic media, the morpholine nitrogen becomes protonated. This creates a cationic species that electrostatically interacts with the negatively charged metal surface (due to the adsorption of anions like  $\text{Cl}^-$  or  $\text{SO}_4^{2-}$  from the acid).

The adsorbed N-cyclohexylmorpholine molecules, with their bulky cyclohexyl groups, form a dense, hydrophobic barrier. This film physically blocks the active corrosion sites and prevents aggressive species (like  $\text{H}^+$ ,  $\text{Cl}^-$ ) and water from reaching the metal surface, thereby stifling the electrochemical reactions responsible for corrosion.



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Caption: Mechanism of N-Cyclohexylmorpholine Inhibition.

## Section 2: Protocols for Performance Evaluation

To quantify the effectiveness of N-cyclohexylmorpholine as a corrosion inhibitor, a combination of gravimetric and electrochemical methods is employed. These protocols provide a comprehensive assessment of its performance.

## Materials and Specimen Preparation

- **Test Specimen:** Mild steel coupons are commonly used. For weight loss, rectangular specimens (e.g., 5 cm x 2 cm x 0.2 cm) are suitable. For electrochemical tests, cylindrical rods embedded in an insulating resin with a defined exposed surface area (e.g., 1 cm<sup>2</sup>) are required.
- **Corrosive Medium:** A standard corrosive solution, such as 1 M HCl or 0.5 M H<sub>2</sub>SO<sub>4</sub>, is prepared using analytical grade acid and distilled water.
- **Inhibitor Solutions:** Stock solutions of N-cyclohexylmorpholine are prepared, from which various concentrations (e.g., 50, 100, 200, 500 ppm) are made by dilution in the corrosive medium.

### Standard Specimen Preparation Protocol:

- Mechanically polish the mild steel specimens with a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like finish.
- Degrease the specimens by rinsing thoroughly with acetone.
- Rinse with distilled water.
- Dry the specimens completely using a stream of warm air.
- Store in a desiccator until use to prevent atmospheric corrosion.

## Protocol 1: Weight Loss Method

This classical method provides a direct measure of metal loss and is fundamental for inhibitor screening.

### Procedure:

- Measure the initial weight ( $W_1$ ) of three prepared mild steel coupons for each test condition using an analytical balance.
- Immerse each set of three coupons completely in beakers containing:
  - The corrosive medium without inhibitor (blank).
  - The corrosive medium with varying concentrations of N-cyclohexylmorpholine.
- Place the beakers in a water bath at a constant temperature (e.g., 25°C) for a specified immersion period (e.g., 6, 12, or 24 hours).
- After the immersion period, remove the coupons from the solutions.
- Rinse the coupons with distilled water and scrub gently with a soft brush to remove any loose corrosion products.
- Clean, dry, and re-weigh the coupons to obtain the final weight ( $W_2$ ).
- Calculate the weight loss ( $\Delta W = W_1 - W_2$ ).

#### Calculations:

- Corrosion Rate (CR) in mm/year:  $CR = (K \times \Delta W) / (A \times T \times D)$  Where:
  - K = constant ( $8.76 \times 10^4$ )
  - $\Delta W$  = Weight loss in grams
  - A = Surface area of the coupon in  $\text{cm}^2$
  - T = Immersion time in hours
  - D = Density of mild steel in  $\text{g/cm}^3$  (approx. 7.85)
- Inhibition Efficiency (IE%):  $IE\% = [(CR_{\text{blank}} - CR_{\text{inh}}) / CR_{\text{blank}}] \times 100$  Where:
  - $CR_{\text{blank}}$  is the corrosion rate in the absence of the inhibitor.

- CR<sub>inh</sub> is the corrosion rate in the presence of the inhibitor.

## Protocol 2: Electrochemical Methods

Electrochemical techniques offer rapid and mechanistic insights into the corrosion inhibition process. A standard three-electrode cell is used, containing the mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

### A. Potentiodynamic Polarization (PDP)

PDP curves reveal the effect of the inhibitor on both anodic and cathodic reactions and are used to determine key corrosion parameters.

Procedure:

- Assemble the three-electrode cell with the prepared working electrode.
- Fill the cell with the test solution (blank or with inhibitor).
- Allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.
- Perform the polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s or 1 mV/s).
- Record the resulting current density.
- Plot the potential (E) versus the logarithm of the current density (log i).

Data Analysis:

- Tafel Extrapolation: Extrapolate the linear (Tafel) regions of the anodic and cathodic branches of the curve back to their intersection point.
- The intersection gives the corrosion potential (E<sub>corr</sub>) and the corrosion current density (i<sub>corr</sub>).



- Inhibition Efficiency (IE%):  $IE\% = [(i_{\text{corr\_blank}} - i_{\text{corr\_inh}}) / i_{\text{corr\_blank}}] \times 100$  Where:
  - $i_{\text{corr\_blank}}$  is the corrosion current density without the inhibitor.
  - $i_{\text{corr\_inh}}$  is the corrosion current density with the inhibitor.

## B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties.

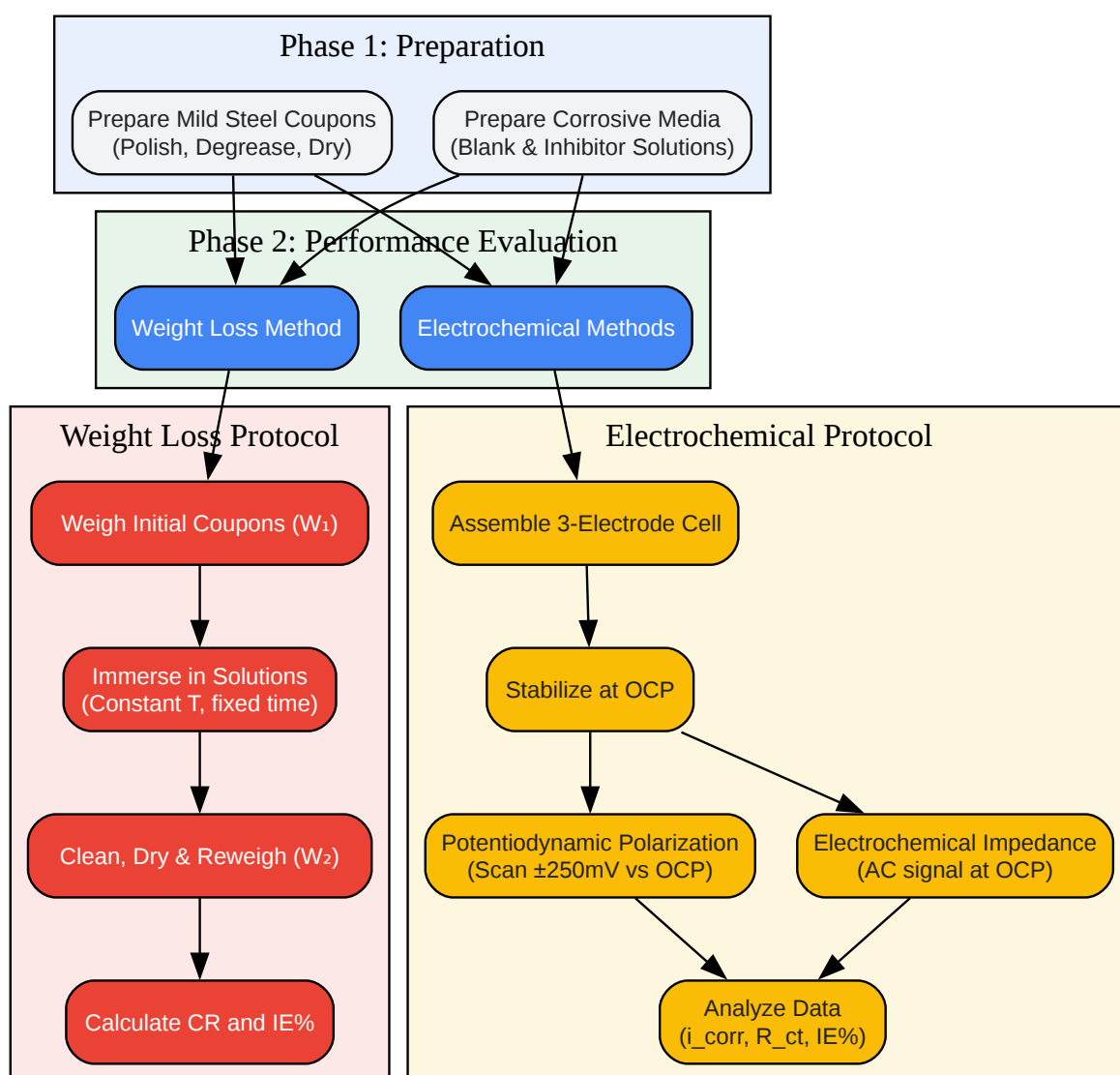
### Procedure:

- Set up the electrochemical cell and allow the OCP to stabilize as described for PDP.
- Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP.
- Sweep the frequency of the AC signal over a wide range (e.g., from 100 kHz down to 10 mHz).
- Measure the impedance response of the system.
- Plot the data as a Nyquist plot ( $Z_{\text{imaginary}}$  vs.  $Z_{\text{real}}$ ) and Bode plots ( $\log |Z|$  vs.  $\log f$  and Phase Angle vs.  $\log f$ ).

### Data Analysis:

- Nyquist Plot: In the absence of an inhibitor, the plot often shows a single depressed semicircle. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly.
- Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify the electrochemical parameters.
  - Charge Transfer Resistance ( $R_{\text{ct}}$ ): This value is inversely proportional to the corrosion rate. A higher  $R_{\text{ct}}$  indicates better corrosion protection.

- Double Layer Capacitance ( $C_{dl}$ ): A decrease in  $C_{dl}$  upon inhibitor addition suggests the displacement of water molecules and adsorption of the inhibitor on the metal surface.
- Inhibition Efficiency (IE%):  $IE\% = [(R_{ct\_inh} - R_{ct\_blank}) / R_{ct\_inh}] \times 100$  Where:
  - $R_{ct\_blank}$  is the charge transfer resistance without the inhibitor.
  - $R_{ct\_inh}$  is the charge transfer resistance with the inhibitor.



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Caption: Experimental Workflow for Inhibitor Evaluation.

## Section 3: Data Presentation and Interpretation

Clear and structured data presentation is crucial for comparing results and drawing valid conclusions.

**Table 1: Example Data from Weight Loss Measurements**

Inhibitor Conc. (ppm)	Weight Loss (mg)	Corrosion Rate (mm/year)	Inhibition Efficiency (IE%)
0 (Blank)	150.5	25.8	-
50	45.2	7.7	70.2%
100	22.1	3.8	85.3%
200	10.8	1.8	93.0%
500	7.5	1.3	95.0%

**Table 2: Example Data from Electrochemical Measurements (PDP & EIS)**

Inhibitor Conc. (ppm)	E_corr (mV vs SCE)	i_corr ( $\mu\text{A}/\text{cm}^2$ )	R_ct ( $\Omega\cdot\text{cm}^2$ )	C_dl ( $\mu\text{F}/\text{cm}^2$ )	IE% (from PDP)	IE% (from EIS)
0 (Blank)	-480	1150	25	150	-	-
50	-475	330	95	95	71.3%	73.7%
100	-472	165	210	70	85.7%	88.1%
200	-465	78	450	55	93.2%	94.4%
500	-460	55	620	48	95.2%	96.0%

Interpretation:

- The data consistently show that as the concentration of N-cyclohexylmorpholine increases, the corrosion rate and corrosion current density ( $i_{\text{corr}}$ ) decrease, while the charge transfer resistance ( $R_{\text{ct}}$ ) increases.
- This trend leads to a significant increase in inhibition efficiency, which tends to plateau at higher concentrations as the metal surface becomes saturated with the inhibitor.
- The slight positive (anodic) shift in  $E_{\text{corr}}$  and the significant reduction in both anodic and cathodic current densities (from PDP curves) confirm the mixed-mode inhibition mechanism.
- The decrease in  $C_{\text{dl}}$  values with increasing inhibitor concentration validates the adsorption of the organic molecules on the steel surface, replacing the water molecules and thickening the protective electrical double layer.

## Conclusion

N-cyclohexylmorpholine demonstrates significant potential as an effective corrosion inhibitor, particularly for protecting mild steel in acidic environments. Its efficacy is derived from its molecular structure, which facilitates strong adsorption onto the metal surface through both chemisorption and physisorption, forming a robust protective barrier. The detailed protocols provided in this guide for weight loss and electrochemical evaluations (PDP and EIS) offer a standardized framework for researchers to rigorously assess its performance. The consistent results across these methods—decreased corrosion rates, lower corrosion currents, and increased charge transfer resistance—provide a self-validating system for confirming the high inhibition efficiency of N-cyclohexylmorpholine.

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